molecular formula C38H33NO4S B613520 Fmoc-D-Cys(Mtt)-OH CAS No. 252206-29-4

Fmoc-D-Cys(Mtt)-OH

Cat. No.: B613520
CAS No.: 252206-29-4
M. Wt: 599.75
InChI Key:
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Description

Fmoc-D-Cys(Mtt)-OH is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.75. The purity is usually 95%.
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Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-D-Cys(Mtt)-OH and similar compounds are essential in solid-phase peptide synthesis. However, some derivatives, like Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency, suggesting that alternative orthogonally protected building blocks may be preferable in certain situations for avoiding costly and tedious procedures (Lam, Wu, & Wong, 2022).

  • Acid-Labile Protecting Groups : Research into acid-labile Cys-protecting groups for the Fmoc/tBu strategy includes diverse Fmoc-Cys(PG)-OH derivatives. The study highlighted the compatibility and application of these derivatives for the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : A novel solid-phase strategy utilizing Fmoc-Lys-(Tfa)-OH, a compound similar to this compound, demonstrated success in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core. This methodology is versatile and applicable for resins sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Mtt are employed (Sengupta et al., 2018).

  • Peptide Crosslinker Synthesis : this compound derivatives are used for preparing peptide crosslinkers, as demonstrated by the synthesis of an MMP-13 degradable peptide using Fmoc chemistry. This method can be generally employed for synthesizing a wide range of peptides with reactive groups for grafting in tissue engineering applications (He & Jabbari, 2006).

  • Gene Delivery Systems : The solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, has been demonstrated using Fmoc-Cys(SASRIN™ _® )-OH resin as a solid support, indicating a broader application in the field of gene therapy and delivery systems (Guilloteau et al., 2009).

Mechanism of Action

Target of Action

Fmoc-D-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. It serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound operates by protecting the cysteine residues in peptide chains during synthesis . This protection is crucial to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, typically with piperidine, while the Mtt group can be selectively removed under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It enables the convergent synthesis of proteins through native chemical ligation (NCL), a powerful tool for protein engineering . The Fmoc-based solid phase synthesis of peptide a-thioesters is a key step in this pathway .

Pharmacokinetics

Its stability under different conditions and its reactivity with various reagents are critical for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . The resulting peptide crypto-thioesters can be directly used in NCL reactions .

Action Environment

The action of this compound is influenced by the pH and the solvent used. The Fmoc group is removed under basic conditions, while the Mtt group is selectively removed under mild acidic conditions . The choice of solvent can also impact the efficiency of these reactions .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Cys(Mtt)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . It interacts with various enzymes and proteins during the synthesis process. The Mtt group can be selectively removed, enabling the formation of disulfide bonds with bioactive peptides .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and subsequent deprotection of the cysteine thiol group. This facilitates the synthesis of complex peptides and proteins. The Mtt group can be selectively removed, allowing for intermolecular disulfide formation with bioactive peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in the synthesis of peptides via the Fmoc/tBu solid-phase synthesis method . Over time, the effects of this compound can be observed in the successful synthesis of complex peptides and proteins .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes during the synthesis process, facilitating the formation of complex peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it participates in the formation of complex peptides .

Subcellular Localization

The subcellular localization of this compound is associated with the sites of peptide synthesis within the cell . Its activity and function are related to its role in facilitating the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZXLMDPCBTSL-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131358
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252206-29-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252206-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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